

Danofloxacin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Danofloxacin*
Cat. No.: *B054342*

[Get Quote](#)

Danofloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

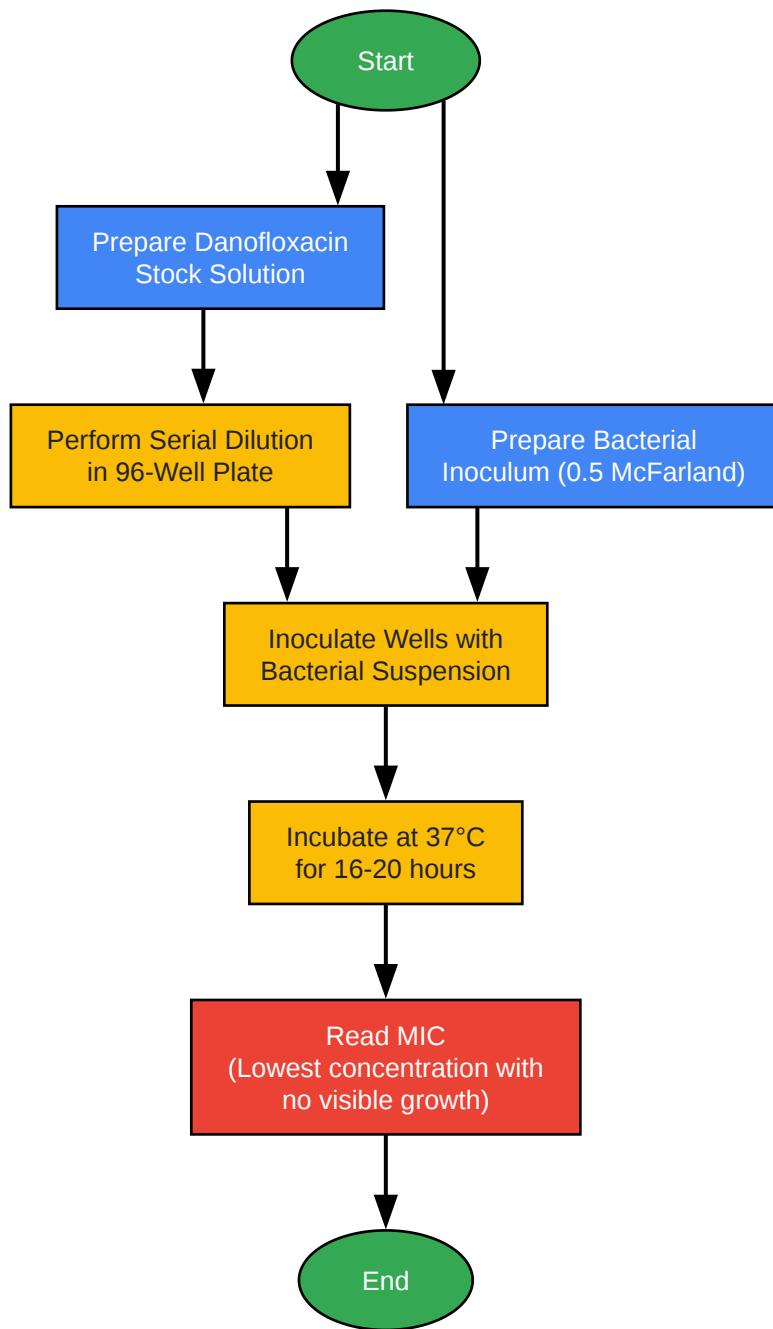
Abstract

Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.^[1] It is primarily utilized in veterinary medicine to treat respiratory and enteric diseases in cattle and poultry.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **danofloxacin**. Furthermore, it details standardized experimental protocols for the evaluation of its antimicrobial efficacy and outlines key analytical methods for its quantification.

Chemical Structure and Physicochemical Properties

Danofloxacin, with the chemical name (1*S*)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid, is a third-generation fluoroquinolone.^{[1][2]} Its chemical structure is characterized by a central quinolone ring system. The presence of a fluorine atom at position 6 and a cyclopropyl group at position 1 are key for its antibacterial potency.^[3]

The key physicochemical properties of **danofloxacin** and its mesylate salt are summarized in the table below.


Property	Danofloxacin	Danofloxacin Mesylate	Reference(s)
Chemical Formula	$C_{19}H_{20}FN_3O_3$	$C_{19}H_{20}FN_3O_3 \cdot CH_4O_3S$	[1][4]
Molecular Weight	357.39 g/mol	453.49 g/mol	[1][5]
Appearance	White to off-white crystalline powder	Crystalline solid	[1][6]
Melting Point	263°C	328°C	[1]
Solubility	Water: 172-205 g/L Acetic Acid: 90-500 g/L LDMSO: 10-33 g/L Methanol: 1-10 g/L Ethanol: <0.1 g/L Acetone: <0.1 g/L	DMSO: ~25 mg/mL Water: ~20 mg/mL	[1][6]
UVmax	282 nm (acid), 278 nm (base)	236, 282, 351 nm	[1][6]
IUPAC Name	1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxoquinoline-3-carboxylic acid	1-cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic acid, methanesulfonate	[4][5][6]

Mechanism of Action

Danofloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9]

The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:

- Inhibition of DNA Supercoiling: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication.[5][7] **Danofloxacin** binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, ultimately leading to double-strand breaks.
- Disruption of Chromosome Segregation: Topoisomerase IV is essential for the decatenation of daughter chromosomes following DNA replication. By inhibiting this enzyme, **danofloxacin** prevents the proper segregation of replicated DNA into daughter cells, leading to cell death.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Danofloxacin [fao.org]
- 2. Danofloxacin Treatment Alters the Diversity and Resistome Profile of Gut Microbiota in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danofloxacin [sitem.herts.ac.uk]
- 4. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nbinfo.com [nbinfo.com]
- 8. toku-e.com [toku-e.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Danofloxacin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054342#danofloxacin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com